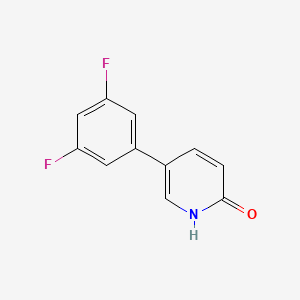

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

Description

5-(3,5-Difluorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 5-position with a 3,5-difluorophenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the fluorine atoms, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXNEVFHKLMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682713 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111109-46-6 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protective Group Strategy

To prevent side reactions during coupling, the hydroxyl group of pyridin-2-one is often protected. Search Result highlights the use of methoxymethyl (MOM) groups, achieved by treating 5-bromo-3-hydroxypyridin-2(1H)-one with sodium hydride and MOM chloride in dimethylformamide (DMF). The resulting stabilizes the substrate for subsequent reactions.

Coupling Conditions

The protected bromopyridinone undergoes Suzuki-Miyaura coupling with 3,5-difluorophenylboronic acid. Search Result outlines a representative procedure using tetrakis(triphenylphosphine)palladium(0) (), sodium carbonate, and a dioxane/water solvent system at 100°C. Optimized conditions for the target compound would likely involve:

-

Catalyst : (0.1 equiv)

-

Base : (2.0 equiv)

-

Solvent : Dioxane/water (3:1 v/v)

-

Temperature : 100°C, 12–24 hours

Post-coupling, the MOM protective groups are removed using in dichloromethane, yielding the free pyridin-2-one.

Table 1: Representative Suzuki-Miyaura Coupling Parameters

Alternative Cyclization Strategies

While Suzuki coupling dominates recent literature, classical cyclization methods remain viable for constructing the pyridin-2-one core.

Knorr-Type Cyclization

Pyridin-2-ones are accessible via cyclocondensation of β-ketoamides with ammonia or amines. For 5-(3,5-difluorophenyl)pyridin-2(1H)-one, a hypothetical route involves:

-

Synthesis of derivatives.

-

Condensation with malononitrile or cyanoacetate esters under acidic conditions.

Search Result describes a one-pot synthesis of pyrrole-3-carbaldehydes using Raney nickel and hydrogenation. Adapting this, reductive cyclization of a nitrile-containing precursor (e.g., ) could theoretically yield the pyridinone scaffold, though this remains speculative without direct evidence.

Functional Group Interconversion

Hydrolysis of nitriles or halides offers another pathway. For example, Search Result details the hydrolysis of a trifluoroacetamide intermediate to yield imidazo[1,2-a]pyridin-3-amine. Similarly, 5-cyano-pyridin-2-one could be hydrolyzed to the corresponding amide or acid, though this approach is less direct.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura coupling | High regioselectivity; modular | Requires halogenated precursor |

| Knorr cyclization | Single-step ring formation | Limited substrate availability |

| Reductive cyclization | One-pot efficiency | Unproven for pyridin-2-ones |

The Suzuki method is favored for its reliability and compatibility with diverse boronic acids, albeit dependent on precursor synthesis. Cyclization routes, while conceptually simple, face challenges in regiochemical control and functional group tolerance.

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various nucleophiles such as methoxy or amino groups.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

- Utilized in the development of advanced materials, such as polymers and coatings.

- Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Discussion

Impact of Substituent Position and Electronic Effects

- Fluorine Substitution : The 3,5-difluorophenyl group in the target compound and Compound 11b enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets .

- Sulfonyl vs. Amino Groups: The morpholinosulfonyl group in ’s compound improves solubility, whereas phenylamino groups (Compound 69) may facilitate hydrogen bonding in receptor binding .

Therapeutic Implications

- Antiproliferative vs. Analgesic Activity: The pyrazinone derivative (11b) targets proliferative pathways, while pyridinone analogues (e.g., Compound 69) modulate pain receptors, highlighting core-dependent selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.